molecular formula C13H13NO6-2 B14473182 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate CAS No. 65410-86-8

2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate

Cat. No.: B14473182
CAS No.: 65410-86-8
M. Wt: 279.24 g/mol
InChI Key: BNQBCMYYYWYIJW-UHFFFAOYSA-L
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Description

2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is an organic compound characterized by its complex structure, which includes a benzene ring substituted with carboxylate and dimethylaminoethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with a benzene-1,4-dicarboxylate derivative under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The benzene ring and its substituents play a crucial role in determining the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production.

Properties

CAS No.

65410-86-8

Molecular Formula

C13H13NO6-2

Molecular Weight

279.24 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxycarbonyl]terephthalate

InChI

InChI=1S/C13H15NO6/c1-14(2)5-6-20-13(19)10-7-8(11(15)16)3-4-9(10)12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18)/p-2

InChI Key

BNQBCMYYYWYIJW-UHFFFAOYSA-L

Canonical SMILES

CN(C)CCOC(=O)C1=C(C=CC(=C1)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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